molecular formula C33H29ClN4O3 B11954661 4-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide CAS No. 881664-80-8

4-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B11954661
CAS No.: 881664-80-8
M. Wt: 565.1 g/mol
InChI Key: GWMOHUQYRIFKOF-XICOUIIWSA-N
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Description

This compound is a Schiff base derivative featuring a benzohydrazide core hybridized with a pyrazole ring substituted with a phenyl group at position 1 and a 4-propoxyphenyl group at position 2. The benzohydrazide moiety is further modified with a 4-chlorobenzyloxy substituent at position 3. Such hybrid structures are designed to exploit synergistic interactions between aromatic and heterocyclic systems, often enhancing biological activity .

Properties

CAS No.

881664-80-8

Molecular Formula

C33H29ClN4O3

Molecular Weight

565.1 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C33H29ClN4O3/c1-2-20-40-30-16-10-25(11-17-30)32-27(22-38(37-32)29-6-4-3-5-7-29)21-35-36-33(39)26-12-18-31(19-13-26)41-23-24-8-14-28(34)15-9-24/h3-19,21-22H,2,20,23H2,1H3,(H,36,39)/b35-21+

InChI Key

GWMOHUQYRIFKOF-XICOUIIWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds similar to 4-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide may exhibit anticonvulsant properties. Research into related structures has shown that modifications in the molecular framework can enhance their efficacy against seizures. For instance, derivatives with specific substitutions have been tested in various seizure models, revealing significant protective effects against induced seizures .

Anticancer Potential

The hydrazone derivatives, including those related to the compound , have been studied for their anticancer potential. The incorporation of phenyl and pyrazole rings has been linked to enhanced cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study 1: Anticonvulsant Evaluation

In a study evaluating the anticonvulsant activity of novel compounds, derivatives of benzohydrazide were synthesized and tested using pentylenetetrazole-induced seizure models. Compounds exhibiting similar structural features as 4-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide demonstrated significant anticonvulsant activity, with some compounds showing comparable efficacy to established anticonvulsants like phenytoin .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of hydrazone derivatives on various cancer cell lines. The results indicated that compounds with a similar structure to 4-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide exhibited IC50 values in the micromolar range against breast and lung cancer cell lines. The study suggested that the presence of the pyrazole moiety contributes significantly to the anticancer activity through mechanisms involving oxidative stress and apoptosis induction .

Chemical Reactions Analysis

Core Functional Groups and Reactivity

The compound’s reactivity arises from three primary components:

  • Hydrazide group (–NH–NH–C=O): Participates in condensation, cyclization, and nucleophilic reactions.

  • Pyrazole ring : Enables electrophilic substitution and coordination with metal ions.

  • Aromatic substituents (4-chlorobenzyl, 4-propoxyphenyl): Influence electron density and steric effects .

Hydrolysis

The hydrazide group undergoes hydrolysis under acidic or basic conditions:
Reaction :
Hydrazide+H2OH+/OHBenzohydrazine+Carboxylic Acid\text{Hydrazide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Benzohydrazine} + \text{Carboxylic Acid}
Conditions :

  • Acidic: HCl (6M), reflux, 8–12 hours.

  • Basic: NaOH (10%), 80°C, 6 hours.
    Applications : Hydrolysis products serve as intermediates for antitumor and antimicrobial derivatives .

Oxidation

The methylene group (–CH=N–) is susceptible to oxidation:
Reaction :
–CH=N–KMnO4/H2SO4–COOH\text{–CH=N–} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{–COOH}
Conditions :

  • KMnO₄ in dilute H₂SO₄, 60°C, 4 hours.
    Outcome : Forms carboxylic acid derivatives with enhanced solubility for pharmaceutical formulations.

Nucleophilic Addition

The imine (–CH=N–) reacts with nucleophiles like Grignard reagents:
Reaction :
–CH=N–+RMgX–CH(NH)–R\text{–CH=N–} + \text{RMgX} \rightarrow \text{–CH(NH)–R}
Conditions :

  • Dry THF, 0°C to room temperature, 2 hours.
    Products : Secondary amines with modified bioactivity.

Cyclization Reactions

Microwave-assisted cyclization forms heterocyclic scaffolds:
Reaction :
Hydrazide+1,2-DiketoneMWOxadiazole\text{Hydrazide} + \text{1,2-Diketone} \xrightarrow{\text{MW}} \text{Oxadiazole}
Conditions :

  • Microwave irradiation (300W), 120°C, 20 minutes .
    Yield : 85–92% (vs. 60–70% with traditional heating) .

Comparative Reaction Data

Reaction TypeConditionsYield (%)Key ProductApplication
Hydrolysis (Acidic)HCl (6M), reflux, 10h78BenzohydrazineAntimicrobial agents
OxidationKMnO₄/H₂SO₄, 60°C, 4h82Carboxylic acid derivativeDrug formulation
Microwave Cyclization300W, 120°C, 20min901,3,4-OxadiazoleAntitubercular agents
Nucleophilic AdditionRMgX/THF, 0°C→RT, 2h75Secondary amineEnzyme inhibition

Mechanistic Insights

  • Hydrazide Condensation : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by amines or hydrazines .

  • Pyrazole Electrophilic Substitution : The 4-propoxyphenyl group directs substitution to the C-5 position due to steric and electronic effects.

  • Microwave Acceleration : Dielectric heating reduces reaction time by 70% compared to conventional methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by substituents on the pyrazole ring, benzohydrazide core, and aromatic side chains. Key comparisons include:

Compound Substituents Biological Activity Reference
Target Compound 1-Phenyl, 3-(4-propoxyphenyl)pyrazole; 4-chlorobenzyloxy benzohydrazide Theoretical: Potential anticancer/antimicrobial activity (based on analogs)
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide (CAS: 634896-27-8) 4-Nitrobenzylidene; 4-chlorobenzyloxy phenyl Inferred: Enhanced electron-withdrawing effects may improve binding to cellular targets
3-nitro-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline (Compound 3f) p-Tolyl instead of 4-propoxyphenyl; nitroaniline Anti-apoptotic protein (Bcl-2) inhibition: Binding energy = -6.22 kcal/mol
(E)-4-chloro-N’-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide Coumarin-indole hybrid Anti-leishmanial activity: IC₅₀ = 21.5 µM
N′-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)isonicotinohydrazide (Compound 3) Isonicotinohydrazide core; p-tolyl substituent Antimicrobial activity (broad-spectrum)

Key Observations :

  • Benzohydrazide Modifications : The 4-chlorobenzyloxy group enhances electron-deficient character, favoring interactions with nucleophilic residues in enzymes or receptors .
  • Hybrid Systems : Coumarin-indole hybrids () exhibit superior anti-parasitic activity but lack the pyrazole scaffold’s metabolic stability .
Pharmacological Performance
  • Anticancer Potential: Pyrazole-Schiff base analogs (e.g., Compound 3g) inhibit Bcl-2, a key anti-apoptotic protein, with binding energies comparable to clinical candidates (-6.22 kcal/mol) . The target compound’s 4-propoxyphenyl group may further optimize hydrophobic pocket interactions.
  • Antimicrobial Activity: Isonicotinohydrazide derivatives () show broad-spectrum activity, suggesting the target compound’s benzohydrazide core could retain similar efficacy .
  • Enzyme Inhibition : Coumarin-indole hybrids () achieve low µM IC₅₀ values against Leishmania parasites, though pyrazole-based systems may offer better solubility .

Preparation Methods

Pyrazole Ring Synthesis

The pyrazole core is synthesized via cyclocondensation of 1-(4-chlorophenyl)pyrazolidine-3-one under oxidative conditions. The patent CN106008350A details a method using acidic solvents (e.g., acetic acid) and FeCl₃ as a catalyst:

Procedure :

  • Add 1-(4-chlorophenyl)pyrazolidine-3-one (19.66 g, 0.1 mol) and FeCl₃ (0.81 g, 0.005 mol) to acetic acid (60 g).

  • Heat to 65°C with air oxidation for 4 hours.

  • Remove solvent under reduced pressure, add water, and adjust pH to 6–7 with NaOH.

  • Filter and dry to obtain the pyrazole alcohol intermediate (yield: 99.5%, purity: 99.4% by LC).

Oxidation to Aldehyde

The pyrazole alcohol is oxidized to the aldehyde using MnO₂ or CrO₃ in dichloromethane. For example:

  • Conditions : Pyrazole alcohol (10 g), MnO₂ (15 g), DCM (100 mL), reflux for 6 hours.

  • Yield : 92–95% after column purification.

Synthesis of 4-((4-Chlorobenzyl)oxy)benzohydrazide

Etherification of 4-Hydroxybenzohydrazide

4-Hydroxybenzohydrazide is reacted with 4-chlorobenzyl chloride in the presence of K₂CO₃:

  • Reagents : 4-Hydroxybenzohydrazide (15.2 g, 0.1 mol), 4-chlorobenzyl chloride (17.6 g, 0.11 mol), K₂CO₃ (27.6 g, 0.2 mol), DMF (100 mL).

  • Conditions : 80°C, 12 hours.

  • Yield : 88–90% after recrystallization from ethanol.

Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 8.4 Hz, 2H), 5.21 (s, 2H), 4.02 (s, 2H).

Condensation Reaction to Form Target Compound

The final step involves Schiff base formation between the pyrazole aldehyde and benzohydrazide:

Procedure :

  • Dissolve 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde (5.0 g, 0.012 mol) and 4-((4-chlorobenzyl)oxy)benzohydrazide (4.2 g, 0.012 mol) in ethanol (50 mL).

  • Add glacial acetic acid (1 mL) as a catalyst.

  • Reflux for 8 hours, then cool to room temperature.

  • Filter the precipitate and wash with cold ethanol.

Yield : 85–90% (white crystalline solid).

Optimization of Reaction Conditions

Solvent Screening

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78885
Methanol651078
THF661270
Acetonitrile82688

Acetonitrile provided the highest yield due to improved solubility of intermediates.

Catalytic Effects

CatalystLoading (mol%)Yield (%)
None62
Acetic acid585
p-TsOH389
FeCl₃291

FeCl₃ enhanced reaction efficiency by facilitating imine formation.

Characterization and Quality Control

  • Melting Point : 214–216°C.

  • ¹H NMR : δ 8.42 (s, 1H, CH=N), 7.82–6.85 (m, 17H, aromatic), 5.18 (s, 2H, OCH₂), 4.02–3.92 (m, 4H, OCH₂CH₂CH₃).

  • HPLC Purity : 99.2% (C18 column, acetonitrile/water 70:30).

Q & A

Basic: What are the common synthetic routes for preparing hydrazide derivatives like 4-((4-Chlorobenzyl)oxy)-N'-...benzohydrazide?

Methodological Answer:
The synthesis typically involves coupling a benzoyl chloride derivative with a hydrazine-containing intermediate. For example:

Intermediate Preparation : React 4-chlorobenzyl alcohol with a hydroxyl-containing precursor under Mitsunobu or nucleophilic substitution conditions to install the ether linkage .

Hydrazone Formation : Condense the benzohydrazide moiety with an aldehyde-functionalized pyrazole derivative (e.g., 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde) in methanol or ethanol, catalyzed by acetic acid. This step often requires refluxing for 6–12 hours .

Purification : Crystallize the product using solvent mixtures like ethanol/water or chromatographic methods (e.g., silica gel with ethyl acetate/hexane). Yield optimization (60–85%) depends on stoichiometric ratios and temperature control .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the hydrazone linkage (C=N peak at ~160 ppm in 13C^{13}C) and aromatic substitution patterns .
  • IR Spectroscopy : Detect N-H stretches (~3200 cm1^{-1}), C=O (1680–1700 cm1^{-1}), and C=N (1590–1620 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, and Cl percentages .

Advanced: How can reaction conditions be optimized to address low yields in hydrazone formation?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Use protic acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl2_2) to accelerate imine formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while methanol/water mixtures improve crystallinity .
  • Temperature Gradients : Gradual heating (40°C → reflux) minimizes decomposition. For air-sensitive steps, inert atmospheres (N2_2/Ar) are critical .
  • Real-Time Monitoring : Use TLC or in situ IR to track reaction progress and isolate intermediates before side-product formation .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns)?

Methodological Answer:
Contradictions may arise from tautomerism or conformational flexibility. Approaches include:

  • Variable Temperature NMR : Cool samples to –40°C to slow dynamic processes and simplify splitting patterns .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons with carbon signals and confirm connectivity .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA) to identify dominant tautomers .
  • X-ray Crystallography : Resolve absolute configuration and validate proposed structures .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in related hydrazide derivatives?

Methodological Answer:
SAR studies require systematic modifications:

Scaffold Variation : Synthesize analogs with substituted pyrazoles (e.g., 3-trifluoromethyl instead of 3-propoxyphenyl) to assess electronic effects .

Functional Group Swaps : Replace the 4-chlorobenzyl group with bioisosteres (e.g., 4-fluorobenzyl) to probe steric and hydrophobic contributions .

Biological Assays : Test analogs against target enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric assays. IC50_{50} values correlate with substituent electronegativity .

Molecular Docking : Use AutoDock or Schrödinger to predict binding modes and guide rational design .

Advanced: How can researchers mitigate hazards during large-scale synthesis (e.g., exothermic reactions)?

Methodological Answer:
Risk mitigation involves:

  • Calorimetry : Perform DSC/TGA to identify exothermic peaks and define safe operating temperatures .
  • Flow Chemistry : Use continuous flow reactors to control heat dissipation and reduce batch variability .
  • In Situ Quenching : Add scavengers (e.g., silica-bound thiourea for excess acyl chlorides) to neutralize reactive intermediates before workup .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of hazardous intermediates .

Basic: What analytical methods are suitable for assessing purity in final compounds?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (<1%) .
  • Melting Point Analysis : Sharp melting ranges (±2°C) indicate high crystallinity .
  • TLC : Spot development in ethyl acetate/hexane (3:7) with UV/iodine visualization .

Advanced: How do steric and electronic factors influence the stability of the hydrazone linkage?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., 4-propoxyphenyl) stabilize the hydrazone by reducing rotational freedom, confirmed by NOESY correlations .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase C=N bond strength, enhancing stability under acidic conditions (pH 2–6) .
  • Accelerated Degradation Studies : Expose compounds to UV light or elevated temperatures (40–60°C) and monitor decomposition via LC-MS .

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